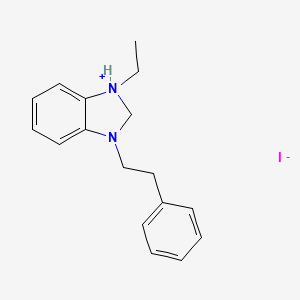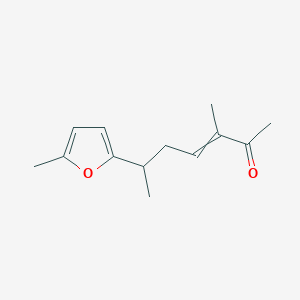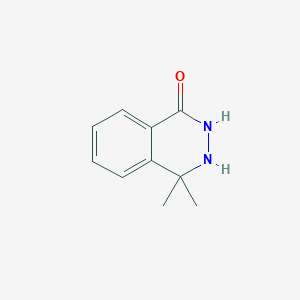
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one is a heterocyclic organic compound. It belongs to the class of phthalazinones, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,4-dimethyl-1,2-diaminobenzene with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production efficiency.
化学反応の分析
Types of Reactions
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophthalazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with different oxidation states, while substitution reactions can produce a wide range of functionalized phthalazinones.
科学的研究の応用
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phthalazinone: A parent compound with similar structural features.
4-Methylphthalazinone: A derivative with a single methyl group.
3,4-Dihydrophthalazin-1(2H)-one: A compound lacking the dimethyl substitution.
Uniqueness
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other phthalazinone derivatives and potentially useful in specialized applications.
特性
CAS番号 |
663608-66-0 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
4,4-dimethyl-2,3-dihydrophthalazin-1-one |
InChI |
InChI=1S/C10H12N2O/c1-10(2)8-6-4-3-5-7(8)9(13)11-12-10/h3-6,12H,1-2H3,(H,11,13) |
InChIキー |
HYAOGJWUCWWBAP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(=O)NN1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


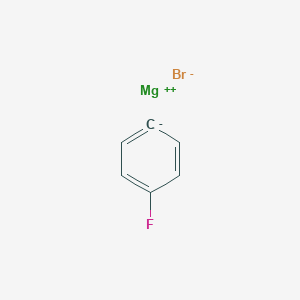

![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)
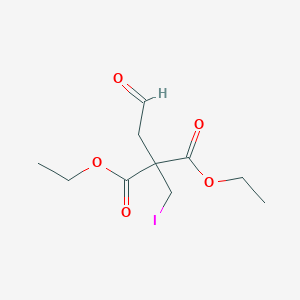
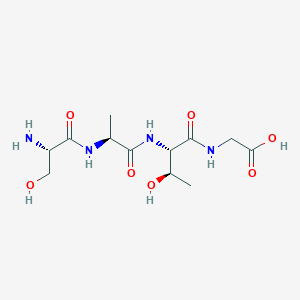
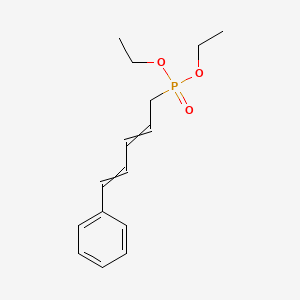
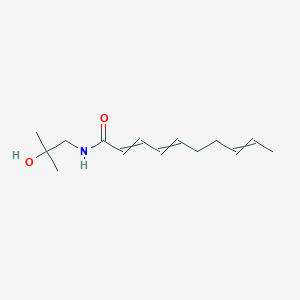
![3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)
![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)
![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
